(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

Catalog No.
S548317
CAS No.
924641-59-8
M.F
C23H28FN7O
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imida...

CAS Number

924641-59-8

Product Name

(S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone

IUPAC Name

[4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]phenyl]-[(3S)-3-(methylamino)pyrrolidin-1-yl]methanone

Molecular Formula

C23H28FN7O

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C23H28FN7O/c1-14(2)31-15(3)26-12-20(31)21-19(24)11-27-23(29-21)28-17-7-5-16(6-8-17)22(32)30-10-9-18(13-30)25-4/h5-8,11-12,14,18,25H,9-10,13H2,1-4H3,(H,27,28,29)/t18-/m0/s1

InChI Key

NTSDIJMNXYJJNG-SFHVURJKSA-N

SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD5597; AZD 5597; AZD-5597

Canonical SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CCC(C4)NC

Isomeric SMILES

CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)N4CC[C@@H](C4)NC

Description

The exact mass of the compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone is 437.23394 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, an imidazole moiety, and a pyrrolidine derivative. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

  • There is no information regarding the mechanism of action for this specific compound.
  • However, the presence of the imidazole and pyrimidine rings suggests potential interactions with enzymes or other biomolecules containing complementary functional groups [].
  • No safety information is available for this compound.
  • Similar heterocyclic amides can vary in their properties, so it's important to handle any unknown compound with caution and consult safety data sheets (SDS) for related structures.

Future Research Directions

  • Further research on this compound could involve:
    • Synthesis and characterization to determine its physical and chemical properties.
    • Investigation of its potential biological activity through in vitro and in vivo studies.
    • Computational modeling to predict its interactions with target molecules.

Currently Available Information:

  • PubChem: A search on PubChem, a public database of chemicals and biological activities maintained by the National Institutes of Health (NIH), provides some basic information on the compound's structure and identifiers but no mention of specific research applications [].
  • Medical Subject Headings (MeSH): A search on MeSH, a controlled vocabulary the National Library of Medicine (NLM) uses for indexing biomedical literature, also yielded no results for this specific compound [].

Search Strategies:

Given the lack of specific information, here are some alternative search strategies that might be fruitful:

  • Patent Literature: Searching patent databases might reveal if this compound has been patented for a particular therapeutic use or as a research tool.
  • Chemical Suppliers: Information on the product pages of chemical suppliers who sell this compound might give hints about its potential applications.
  • Recent Scientific Literature: A more comprehensive search of the scientific literature using scientific databases like ScienceDirect or Scopus might uncover research articles that mention this compound, although negative results are still possible.
Involving this compound primarily focus on its reactivity as an amine and its ability to undergo nucleophilic substitutions, particularly at the carbonyl group of the methanone functional group. The presence of the fluorinated pyrimidine enhances its electrophilic character, which can facilitate various chemical transformations. Additionally, the compound may participate in enzyme-mediated reactions typical in metabolic pathways, where it could be transformed into different derivatives through enzymatic catalysis

Preliminary studies suggest that this compound exhibits significant biological activity, possibly acting as an inhibitor or modulator of specific enzymes or receptors. The presence of the imidazole and pyrimidine rings suggests potential interactions with biological targets like kinases or G-protein coupled receptors. Research indicates that compounds with similar structures often display anti-cancer, anti-inflammatory, or antimicrobial properties . Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully elucidate its biological profile.

The synthesis of this compound can be approached through multi-step organic synthesis techniques. A proposed method involves:

  • Formation of the pyrimidine ring: Starting from appropriate precursors such as 5-fluorouracil and isopropylamine.
  • Coupling reactions: Utilizing coupling agents to attach the imidazole moiety to the pyrimidine ring.
  • Final assembly: The methanone group can be introduced via acylation reactions involving suitable acyl chlorides or anhydrides.

Each step requires careful optimization of reaction conditions to ensure high yields and purity .

This compound holds potential applications in pharmaceutical development, particularly as a therapeutic agent targeting specific diseases such as cancer or neurological disorders. Its unique structural features may allow it to interact selectively with biological targets, leading to desired therapeutic effects. Additionally, it could serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.

Interaction studies are crucial for understanding how this compound interacts with various biological macromolecules. Techniques such as:

  • Molecular docking: To predict binding affinities and orientations with target proteins.
  • In vitro assays: To evaluate the biological activity against cell lines or enzymatic assays.
  • High-throughput screening: To assess its activity across a wide range of biological targets.

These studies will provide insights into the mechanism of action and potential therapeutic applications .

Several compounds exhibit structural similarities to (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Compound APyrimidine + ImidazoleAnticancer activity
Compound BFluorinated aromatic ringAntimicrobial properties
Compound CPyrrolidine derivativeCNS activity

Uniqueness

The uniqueness of (S)-(4-((5-Fluoro-4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-yl)amino)phenyl)(3-(methylamino)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to similar compounds. Its ability to engage multiple biological pathways makes it a versatile candidate for drug development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

437.23393670 g/mol

Monoisotopic Mass

437.23393670 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7855W19GY

Other CAS

924641-59-8

Wikipedia

Azd-5597

Dates

Modify: 2023-08-15
1. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026874 A1 20130228,
2. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From PCT Int. Appl. (2013), WO 2013026890 A1 20130228,
3. Susceptibility of tumor cells to selective CDK9 kinase inhibitors for predicting treatment of NUT midline carcinoma. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heuckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2562265 A1 20130227,
4. Inhibitors of protein kinase CDK9 for the treatment of NUT midline carcinomas. By Choidas, Axel; Klebl, Bert; Habenberger, Peter; Eickhoff, Jan; Thomas, Roman; Heckmann, Johannes. From Eur. Pat. Appl. (2013), EP 2561867 A1 20130227,
5. Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. By Wang, Fangfang; Ma, Zhi; Li, Yan; Zhu, Shanna; Xiao, Zhengtao; Zhang, Hong; Wang, Yonghua. From Journal of Molecular Graphics & Modelling (2011), 30, 67-81. ,
6. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. By Jones, Clifford D.; Andrews, David M.; Barker, Andrew J.; Blades, Kevin; Daunt, Paula; East, Simon; Geh, Catherine; Graham, Mark A.; Johnson, Keith M.; Loddick, Sarah A.; et al. From Bioorganic & Medicinal Chemistry Letters (2008), 18(24), 6369-6373. ,
7. Preparation of imidazolyl-pyrimidine compounds as CDK2 inhibitors. By Andrews, David; Finlay, Maurice Raymond; Green, Clive; Jones, Clifford. From PCT Int. Appl. (2007), WO 2007015064 A1 20070208,

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